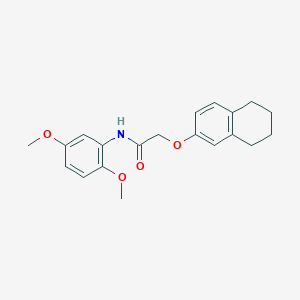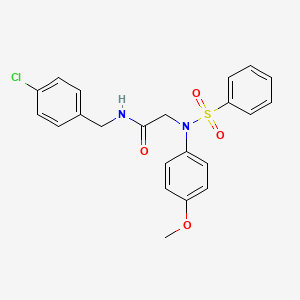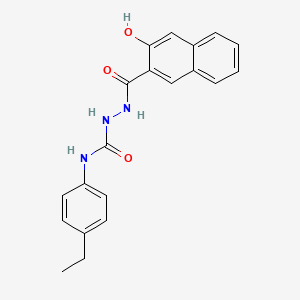![molecular formula C23H16N2O3 B5218406 2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)
2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, commonly known as DMIT, is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. DMIT belongs to the class of naphthoquinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.
Wirkmechanismus
The exact mechanism of action of DMIT is not fully understood. However, it has been reported that DMIT induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DMIT has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase. Additionally, DMIT has been reported to inhibit the growth of Plasmodium falciparum by interfering with the parasite's heme detoxification pathway.
Biochemical and Physiological Effects
DMIT has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that DMIT inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. DMIT has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Moreover, DMIT has been reported to modulate the levels of various cytokines and chemokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMIT is its potential therapeutic applications in the treatment of cancer, viral infections, and malaria. Moreover, DMIT has been reported to exhibit low toxicity in vitro and in vivo. However, one of the main limitations of DMIT is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. Moreover, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMIT in vivo.
Zukünftige Richtungen
There are several future directions for the research on DMIT. One of the main directions is to optimize the synthesis method of DMIT to improve its yield and purity. Moreover, further studies are needed to determine the structure-activity relationship of DMIT and its derivatives to identify more potent and selective compounds. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMIT in vivo and to evaluate its efficacy and safety in animal models. Finally, clinical trials are needed to evaluate the therapeutic potential of DMIT in humans.
Conclusion
In conclusion, DMIT is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. DMIT exhibits a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMIT in vivo and to evaluate its efficacy and safety in animal models and humans.
Synthesemethoden
DMIT can be synthesized using a multi-step reaction sequence involving the condensation of 2,5-dimethylphenylhydrazine with 2-hydroxy-1,4-naphthoquinone, followed by cyclization and oxidation steps. The final product is obtained as a yellow crystalline powder with a melting point of 308-309°C.
Wissenschaftliche Forschungsanwendungen
DMIT has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. In vitro studies have shown that DMIT inhibits the proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. DMIT has also been reported to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). Moreover, DMIT has been shown to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-12-7-8-13(2)18(11-12)25-23(28)17-10-9-16-19(20(17)24-25)22(27)15-6-4-3-5-14(15)21(16)26/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEZXSKABRLMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-phenyl)-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxyethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5218325.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5218348.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218356.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B5218363.png)
![4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B5218373.png)
![N-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B5218379.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)


![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)